2,3-Dihydro-1-benzofuran-5-sulfonic acid

Catalog No.
S12172816
CAS No.
M.F
C8H8O4S
M. Wt
200.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1-benzofuran-5-sulfonic acid

Product Name

2,3-Dihydro-1-benzofuran-5-sulfonic acid

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonic acid

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

InChI

InChI=1S/C8H8O4S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,9,10,11)

InChI Key

XIPMCVYBNUWJTH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)O

  • Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
  • Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives or other oxidized forms.
  • Reduction Reactions: It can undergo reduction to yield sulfinyl or thiol derivatives.
  • Acylation Reactions: The sulfonyl group can be introduced into various substrates, facilitating the synthesis of more complex molecules.

Common reagents in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Benzofuran derivatives, including 2,3-dihydro-1-benzofuran-5-sulfonic acid, exhibit a wide range of biological activities. Notably, they have been found to possess:

  • Anticancer Properties: Certain benzofuran derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity: The introduction of a sulfonic acid group may enhance antimicrobial properties, making these compounds potential candidates for treating infections .
  • Anti-inflammatory Effects: Some studies suggest that this compound may reduce inflammation in models of asthma, improving lung function and alleviating symptoms.

The synthesis of 2,3-dihydro-1-benzofuran-5-sulfonic acid typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with 2,3-dihydro-1-benzofuran.
  • Reaction with Chlorosulfonic Acid: The primary method involves treating the benzofuran derivative with chlorosulfonic acid under controlled conditions to yield the sulfonyl derivative.
  • Purification: The reaction products are purified through crystallization or chromatography to isolate the desired sulfonic acid derivative.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during production.

2,3-Dihydro-1-benzofuran-5-sulfonic acid has several potential applications:

  • Medicinal Chemistry: Its unique structure makes it valuable for developing new pharmaceuticals targeting various diseases.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Catalysis: The compound may be used in catalytic processes due to its reactive sulfonyl group .

Interaction studies focus on understanding how 2,3-dihydro-1-benzofuran-5-sulfonic acid interacts with biological nucleophiles. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Key findings indicate that the compound's reactivity can lead to significant interactions with enzymes or receptors in biological systems, potentially impacting cellular processes .

Several compounds share structural similarities with 2,3-dihydro-1-benzofuran-5-sulfonic acid. Notable examples include:

Compound NameStructure HighlightsUnique Properties
2-HydroxybenzofuranHydroxyl group additionEnhanced solubility and reactivity
Benzothiazole derivativesContains a thiazole ringNotable for antibacterial properties
4-(2,3-Dihydrobenzofuran) carboxylic acidsCarboxylic acid functionalizationPotential anti-inflammatory effects
Benzofuran sulfonamidesSulfonamide functional groupIncreased bioactivity against certain pathogens

These compounds exhibit unique properties that differentiate them from 2,3-dihydro-1-benzofuran-5-sulfonic acid while sharing common structural features that contribute to their biological activities .

Traditional Nucleophilic Substitution Approaches in Benzofuran Sulfonation

The sulfonation of benzofuran derivatives historically relied on electrophilic aromatic substitution using concentrated sulfuric acid or sulfur trioxide (SO₃). In benzene sulfonation, SO₃ acts as the electrophile, attacking the aromatic ring to form a sulfonic acid group. For 2,3-dihydro-1-benzofuran substrates, this method requires precise temperature control (40–160°C) and prolonged reaction times (6–24 hours) to avoid over-sulfonation or ring-opening side reactions.

A representative reaction equation is:
$$ \text{2,3-Dihydro-1-benzofuran} + H2SO4 \rightarrow \text{2,3-Dihydro-1-benzofuran-5-sulfonic acid} + H_2O $$

Chlorosulfonic acid (ClSO₃H) offers an alternative pathway, enabling faster sulfonation at lower temperatures (0–25°C). However, this reagent necessitates strict moisture exclusion and generates HCl gas as a byproduct, complicating large-scale applications.

Modern Catalytic Strategies for Regioselective Sulfonic Acid Functionalization

Palladium-Mediated Cross-Coupling in Benzofuran Scaffold Elaboration

Palladium catalysis has revolutionized the functionalization of benzofuran sulfonic acids. A 2024 study demonstrated that Pd(II)/Pd(IV) redox cycles enable oxidative cross-coupling with aryl iodides, achieving C–H activation at the 5-position with 89% regioselectivity. Key mechanistic steps include:

  • Oxidative addition: Pd(0) inserts into the C–I bond of aryl iodides.
  • **Carbop

The sulfonic acid group in 2,3-dihydro-1-benzofuran-5-sulfonic acid represents a highly effective bioisosteric replacement for carboxylic acids in drug design. The strong electron-withdrawing nature of the sulfonate moiety significantly influences the electronic properties and biological activity of the benzofuran core [1] [2]. Studies have demonstrated that sulfonic acids are considerably more acidic than carboxylic acids, with pKa values typically below 1, compared to the pKa values of approximately 3-5 for carboxylic acids [3].

The electron-withdrawing characteristics of the sulfonate group manifest through both inductive and resonance effects on the benzofuran aromatic system. The sulfonate group exerts a strong inductive electron withdrawal that deactivates the benzene ring toward electrophilic substitution, while simultaneously enhancing the compound's ability to form stable ionic interactions with target proteins [1] [4]. This dual effect has been shown to be particularly beneficial in the design of enzyme inhibitors, where the sulfonate moiety can effectively mimic the phosphate-binding interactions of natural substrates [5].

Comparative studies between sulfonic acid and carboxylic acid derivatives have revealed that the nonplanar geometry of the sulfonate group provides unique binding advantages. The sulfonate group occupies a larger volume and exhibits different hydrogen bonding patterns compared to carboxylic acids, which can lead to enhanced selectivity for specific protein targets [3]. Research on benzofuran sulfonate derivatives has shown that the presence of the sulfonate group at the 5-position enhances binding affinity to various biological targets, including ecto-nucleotide pyrophosphatases and phosphodiesterases [5].

The bioisosteric replacement of carboxylic acids with sulfonic acids in benzofuran derivatives has been demonstrated to improve membrane permeability while maintaining biological activity. The sulfonate group's ability to form multiple hydrogen bonds and ionic interactions with target proteins often results in enhanced potency compared to the parent carboxylic acid compounds [3]. Additionally, the sulfonate group's resistance to metabolic degradation provides improved pharmacokinetic properties, making these derivatives attractive candidates for drug development [2].

Benzothiophene vs. Benzofuran Core Modifications in Inhibitor Potency

The structural comparison between benzofuran and benzothiophene cores reveals significant differences in their electronic properties and biological activities. The replacement of the oxygen atom in benzofuran with sulfur in benzothiophene fundamentally alters the electron distribution within the heterocyclic system, leading to distinct structure-activity relationships [6] [7].

Quantitative structure-activity relationship studies have demonstrated that benzothiophene derivatives generally exhibit different binding profiles compared to their benzofuran counterparts. The larger atomic radius of sulfur compared to oxygen results in increased van der Waals interactions and altered molecular geometry, which can significantly impact protein-ligand binding affinity [8]. Research on protein tyrosine phosphatase inhibitors has shown that benzothiophene derivatives often display enhanced selectivity compared to benzofuran analogues, with the sulfur atom providing additional binding interactions through its electron-rich nature [7].

The electron-donating capacity of the sulfur atom in benzothiophenes contrasts with the electron-withdrawing nature of oxygen in benzofurans, leading to different reactivity patterns and biological activities. Studies have indicated that benzothiophene derivatives typically exhibit higher binding affinities for targets that benefit from increased electron density at the heterocyclic core [6]. Conversely, benzofuran derivatives with electron-withdrawing substituents such as sulfonic acid groups show enhanced activity against targets that require electron-deficient aromatic systems [9].

Comparative enzyme inhibition studies have revealed that the choice between benzofuran and benzothiophene cores can dramatically affect inhibitor selectivity. For instance, benzofuran-based sulfonamides have shown superior selectivity for carbonic anhydrase isoforms IX and XII compared to benzothiophene analogues, with selectivity ratios ranging from 10-250 fold [9]. This selectivity difference is attributed to the distinct electronic properties of the oxygen versus sulfur heteroatoms and their differential interactions with the enzyme active sites.

The metabolic stability of benzothiophene derivatives often differs from benzofuran counterparts due to the different susceptibility of sulfur-containing heterocycles to oxidative metabolism. While benzofuran derivatives may undergo oxidation at the furan ring, benzothiophenes are more prone to sulfur oxidation, leading to different metabolic pathways and pharmacokinetic profiles [10].

Ortho-Substituent Effects on Membrane Permeability and Target Access

The introduction of ortho-substituents in benzofuran sulfonate derivatives significantly influences both membrane permeability and target protein accessibility. The steric and electronic effects of ortho-substitution can dramatically alter the compound's three-dimensional structure, affecting its ability to cross biological membranes and interact with binding sites [11] [12].

Research on neuroprotective benzofuran derivatives has demonstrated that methyl substitution at the ortho-position (R2) enhances biological activity compared to unsubstituted analogues. Compound 1f, featuring a methyl group at the ortho-position, exhibited the most potent neuroprotective activity against N-methyl-D-aspartate induced excitotoxicity, with efficacy comparable to memantine [11]. This enhanced activity was attributed to the methyl group's ability to optimize the compound's binding orientation while maintaining favorable membrane permeability characteristics.

The electronic effects of ortho-substituents play a crucial role in determining the compound's interaction with biological targets. Electron-donating groups such as hydroxyl at the ortho-position have been shown to enhance antioxidant activity through their ability to stabilize radical intermediates. Studies have revealed that compounds with ortho-hydroxyl substitution demonstrate superior reactive oxygen species scavenging capabilities and improved cellular protection against oxidative stress [11].

Membrane permeability studies have shown that the size and lipophilicity of ortho-substituents significantly affect passive diffusion across biological membranes. Smaller, moderately lipophilic substituents such as methyl groups enhance membrane permeability while maintaining target binding affinity. In contrast, larger or highly polar ortho-substituents may impede membrane transport, limiting the compound's biological availability [12] [13].

The conformational flexibility of benzofuran derivatives is significantly influenced by ortho-substitution patterns. Steric hindrance from ortho-substituents can restrict rotational freedom around key bonds, potentially locking the molecule in a bioactive conformation. This conformational restriction has been shown to enhance binding selectivity for specific protein targets while potentially reducing off-target interactions [14].

Studies on dopamine receptor ligands have revealed that ortho-substitution can dramatically affect receptor subtype selectivity. Compounds with appropriate ortho-substituents showed enhanced selectivity for dopamine D4 receptors over other subtypes, with binding affinities in the nanomolar range and selectivity ratios exceeding 100-fold [14]. This selectivity enhancement was attributed to the ortho-substituent's ability to optimize interactions with specific amino acid residues in the receptor binding pocket.

Substituent PositionEffect on Membrane PermeabilityTarget Binding AffinitySelectivity Index
Ortho-methylEnhancedHigh10-50 fold
Ortho-hydroxylModerateVery High25-100 fold
Ortho-chloroReducedModerate5-25 fold
Ortho-nitroSignificantly ReducedLow1-5 fold

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.01432991 g/mol

Monoisotopic Mass

200.01432991 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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